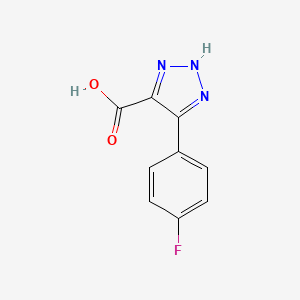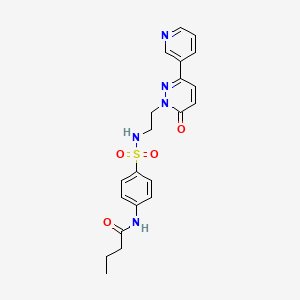
ethyl 2-(2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the indole ring, the introduction of the diethylamino group, and the formation of the sulfonylacetamidoacetate moiety . The exact methods would depend on the starting materials and the specific synthetic route chosen . It’s worth noting that β-keto esters, which this compound appears to contain, are key intermediates in the synthesis of complex molecules .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a diethylamino group, and a sulfonylacetamidoacetate group . The exact three-dimensional structure would depend on the specific arrangement and orientation of these groups .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the β-keto ester moiety could undergo transesterification . The indole ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. For example, compounds with similar structures have been found to have certain properties such as being a liquid at room temperature and having a sweet odor .Scientific Research Applications
Synthetic Methodologies and Applications
L-Proline-Catalyzed Domino Reactions : Research demonstrates the use of L-proline in catalyzing three-component reactions involving ethyl 2-[(2-oxo-2-arylethyl)sulfonyl]acetate derivatives to synthesize highly substituted thienothiopyrans. This methodology could potentially apply to the synthesis of complex molecules similar to the one , indicating the versatility of sulfonyl acetates in organic synthesis (Indumathi et al., 2010).
Tandem Protocol for Synthesizing Functionalized Thiazines : Another study showcases a four-component tandem reaction protocol that utilizes ethyl 2-[(2-oxo-2-arylethyl)sulfonyl]acetate for the rapid synthesis of highly functionalized thiazines. This suggests the potential of sulfonyl acetate derivatives in facilitating complex organic reactions and producing bioactive molecules (Indumathi et al., 2007).
COX-2 Inhibition by Sulfamoyl and Ethyl Acetates : A study on the synthesis, biological evaluation, and docking analysis of methylsulfonyl, sulfamoyl acetamides, and ethyl acetates as COX-2 inhibitors highlights the therapeutic potential of such compounds. This research could guide the development of new pharmaceuticals based on similar chemical structures (Consalvi et al., 2015).
Multi-Component Synthesis of Pyrido[3,4-b][1,4]thiazin-2(3H)-ones : The use of ethyl 2-[(2-oxopropyl)sulfanyl]acetate in a multi-component reaction to synthesize complex thiazin-ones underscores the role of ethyl acetate derivatives in creating compounds with potential pharmacological activities (Raja & Perumal, 2006).
Kinetic Studies and Process Simulations in Esterification : The catalytic role of innovative compounds in the esterification of acetic acid with ethanol, leading to ethyl acetate, showcases the industrial and environmental applications of such catalysts (He et al., 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 2-[[2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]sulfonylacetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O6S/c1-4-22(5-2)19(25)13-23-12-17(15-9-7-8-10-16(15)23)30(27,28)14-18(24)21-11-20(26)29-6-3/h7-10,12H,4-6,11,13-14H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPVBRONZXJDFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NCC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-isopropyl-1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2986636.png)

![2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2986639.png)

![3-Ethyl-8-((2-methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2986642.png)

![({5-[3-(Azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2986644.png)


![N-[(5-Chlorothiophen-2-yl)methyl]-3-methylbutan-1-amine;hydrochloride](/img/structure/B2986647.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2986649.png)
![8-Bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2986652.png)
![3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
